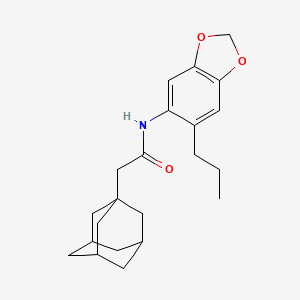
2-(1-adamantyl)-N-(6-propyl-1,3-benzodioxol-5-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-adamantyl)-N-(6-propyl-1,3-benzodioxol-5-yl)acetamide is a synthetic organic compound that belongs to the class of adamantane derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-adamantyl)-N-(6-propyl-1,3-benzodioxol-5-yl)acetamide typically involves the following steps:
Formation of the adamantyl acetamide core: This can be achieved by reacting 1-adamantylamine with acetic anhydride under controlled conditions.
Introduction of the benzodioxole moiety: The benzodioxole ring can be introduced through a nucleophilic substitution reaction using appropriate reagents and catalysts.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(1-adamantyl)-N-(6-propyl-1,3-benzodioxol-5-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antiviral and antibacterial properties.
Medicine: Explored for its potential therapeutic effects, such as in the treatment of neurodegenerative diseases.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(1-adamantyl)-N-(6-propyl-1,3-benzodioxol-5-yl)acetamide involves its interaction with specific molecular targets and pathways. The adamantyl group is known to enhance the compound’s stability and bioavailability, while the benzodioxole moiety may interact with biological receptors or enzymes, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-adamantyl)-N-(4-methoxyphenyl)acetamide
- 2-(1-adamantyl)-N-(3,4-dimethoxyphenyl)acetamide
- 2-(1-adamantyl)-N-(4-chlorophenyl)acetamide
Uniqueness
2-(1-adamantyl)-N-(6-propyl-1,3-benzodioxol-5-yl)acetamide is unique due to the presence of the benzodioxole ring, which may confer distinct chemical and biological properties compared to other adamantane derivatives. This uniqueness can be leveraged in the design of novel compounds with specific desired activities.
Properties
Molecular Formula |
C22H29NO3 |
|---|---|
Molecular Weight |
355.5 g/mol |
IUPAC Name |
2-(1-adamantyl)-N-(6-propyl-1,3-benzodioxol-5-yl)acetamide |
InChI |
InChI=1S/C22H29NO3/c1-2-3-17-7-19-20(26-13-25-19)8-18(17)23-21(24)12-22-9-14-4-15(10-22)6-16(5-14)11-22/h7-8,14-16H,2-6,9-13H2,1H3,(H,23,24) |
InChI Key |
GQPNQUIWBZDMSX-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC2=C(C=C1NC(=O)CC34CC5CC(C3)CC(C5)C4)OCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















